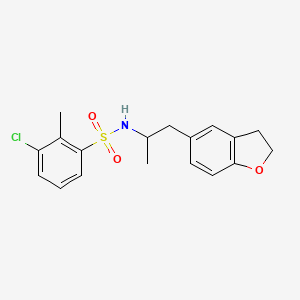
3-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20ClNO3S and its molecular weight is 365.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative notable for its potential biological activities. This compound features a unique structure that combines a benzofuran moiety with a sulfonamide group, which may contribute to its pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H20ClN1O3S, with a molecular weight of approximately 335.85 g/mol. The compound's structure can be depicted as follows:
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). Studies have shown that derivatives of sulfonamides, including this compound, can effectively inhibit the growth of various bacterial strains.
Case Study: A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Anticancer Properties
The benzofuran structure has been associated with various anticancer activities. Compounds containing this moiety have been reported to induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
Research Findings: In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis in human breast cancer cells (MCF-7). The compound was shown to activate caspase pathways, leading to programmed cell death .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition: The sulfonamide group may inhibit enzymes involved in folate metabolism.
- Receptor Modulation: The benzofuran moiety can interact with various receptors, potentially altering signaling cascades related to cell growth and apoptosis.
Comparative Biological Activity Table
科学研究应用
The compound exhibits a range of biological activities, making it a candidate for further research in several therapeutic areas.
Antimicrobial Activity
Research has shown that sulfonamides, including this compound, possess antibacterial properties through the inhibition of bacterial folic acid synthesis. The presence of the sulfonamide group is crucial for its activity against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | IC50 Value (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 23 | 10 |
| Streptococcus pneumoniae | 20 | 15 |
| Escherichia coli | 18 | 20 |
Studies indicate that derivatives of benzofuran compounds can enhance antimicrobial efficacy. For instance, benzofuran derivatives have shown potent activity against Gram-positive bacteria .
Antiviral Activity
The compound's structure suggests potential antiviral properties. A study on related compounds indicated significant inhibition of Hepatitis B Virus (HBV) replication in vitro. The mechanism was linked to increased levels of A3G, a factor known to inhibit viral replication .
Anticancer Potential
Sulfonamide derivatives have been studied for their anticancer properties. Investigations into similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines. A notable study revealed that a structurally related sulfonamide derivative exhibited significant cytotoxicity against human cancer cells, highlighting the potential for therapeutic applications in oncology.
Case Studies
- Antimicrobial Efficacy
-
Antiviral Effects
- Research on N-phenylbenzamide derivatives revealed that compounds with structural similarities to our target compound could significantly inhibit HBV replication in vitro, suggesting a pathway for developing antiviral therapies.
- Anticancer Research
属性
IUPAC Name |
3-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-12(10-14-6-7-17-15(11-14)8-9-23-17)20-24(21,22)18-5-3-4-16(19)13(18)2/h3-7,11-12,20H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGJVLVERPBRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














